1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
- Synthesis and Antibacterial Evaluation : The compound has been studied for its potential as an antibacterial agent. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including derivatives of this compound, showed promising antibacterial activity in some cases (Azab, Youssef, & El-Bordany, 2013).
Inhibitors in Biochemical Processes
- Structure-Based Design and Inhibition : Research has been conducted on the structure-based design, synthesis, and biological activity of derivatives as potent inhibitors of p38α MAPK, an important protein kinase in cellular processes (Getlik et al., 2012).
Synthesis of Pyridine and Naphthyridine Derivatives
- Novel Synthesis Approaches : The compound has been used in the synthesis of pyridine and naphthyridine derivatives, showcasing its versatility in creating diverse chemical structures (Abdelrazek et al., 2010).
Catalysis
- One-Pot Synthesis Catalysis : It has been utilized in catalyzing one-pot, multicomponent syntheses of various compounds, demonstrating its effectiveness in facilitating complex chemical reactions (Li et al., 2017).
Anti-Tumor Agents
- Synthesis of Anti-Tumor Compounds : Research includes the synthesis and molecular modeling of novel derivatives as anti-tumor agents. These compounds have shown significant effects in various cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).
Spectroscopic and Computational Studies
- Reactivity and Interaction Studies : The compound has been a subject of spectroscopic characterization and computational study to understand its reactivity and interaction properties, which are crucial for its applications in various fields (Hossain et al., 2018).
Gel Formation
- Gelation Properties : The compound's interaction with urea solutions leading to the formation of thixotropic, heat-reversible gels has been studied, indicating its potential in material science applications (Kirschbaum & Wadke, 1976).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to exhibit a broad range of biological activities .
Mode of Action
It’s worth noting that similar compounds have shown various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular components negatively, particularly in the presence of oxidative stress .
Result of Action
Similar compounds have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .
Action Environment
It’s worth noting that the biological and pharmacological activities of similar compounds can be influenced by various environmental factors .
Properties
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-26-17-8-6-5-7-16(17)22-18(25)20-10-9-15-12-27-19(21-15)24-14(3)11-13(2)23-24/h5-8,11-12H,4,9-10H2,1-3H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCELJJMWUCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.